molecular formula C16H23IO3 B13949169 Carbonic acid, butyl 3-(p-iodophenyl)propyl ester CAS No. 60075-86-7

Carbonic acid, butyl 3-(p-iodophenyl)propyl ester

Cat. No.: B13949169
CAS No.: 60075-86-7
M. Wt: 390.26 g/mol
InChI Key: QDGQMLCPXRONPA-UHFFFAOYSA-N
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Description

Carbonic acid, butyl 3-(p-iodophenyl)propyl ester is a synthetic organic compound belonging to the class of carbonic acid esters. Its structure features a carbonic acid core esterified with two substituents: a butyl group and a 3-(p-iodophenyl)propyl group.

Properties

CAS No.

60075-86-7

Molecular Formula

C16H23IO3

Molecular Weight

390.26 g/mol

IUPAC Name

butyl 2-[(4-iodophenyl)methyl]butyl carbonate

InChI

InChI=1S/C16H23IO3/c1-3-5-10-19-16(18)20-12-13(4-2)11-14-6-8-15(17)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3

InChI Key

QDGQMLCPXRONPA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(CC)CC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Esterification via Reaction of Alcohol with Carbon Monoxide and Oxygen in Presence of Metal Catalysts

One advanced method for preparing esters of carbonic acid, including derivatives like butyl 3-(p-iodophenyl)propyl ester, involves the direct reaction of the corresponding alcohol with carbon monoxide and oxygen. This reaction is catalyzed by metal salts, particularly copper salts, which have been demonstrated to provide high selectivity and yield under controlled conditions.

  • Catalyst : Copper salts with minimal inorganic anions (e.g., copper bromide).
  • Reaction Conditions :
    • Temperature range: 70°C to 200°C.
    • Pressure: Above atmospheric, with controlled partial pressures of carbon monoxide and oxygen.
  • Solvent : The alcohol itself or another suitable solvent.
  • Reaction Mechanism : The metal catalyst facilitates the insertion of carbon monoxide and oxygen into the alcohol to form the carbonate ester.
  • Advantages :
    • Avoids use of hazardous phosgene or chloroformates.
    • Produces high yields with minimal by-products.
    • Maintains weakly acidic pH, preventing side reactions.

Example Experimental Data :

Parameter Condition/Result
Catalyst CuBr (Copper bromide)
Solvent Methanol (MeOH)
Temperature 60°C (oxidation step), 80°C (reaction)
Pressure O2 at 5 atm gauge, CO at 12 atm gauge
Reaction Time 30 minutes
Product Selectivity 95% dimethyl carbonate (model compound)
Catalyst Reuse 4 cycles with slight increase in CO2 byproduct

Note: While the example uses methanol to produce dimethyl carbonate, the methodology is adaptable to other alcohols such as butyl 3-(p-iodophenyl)propyl alcohol.

Carbonic Acid Ester Formation via Reaction with Chlorocarbonic Acid Esters

Another established method involves the reaction of the amino acid or alcohol with chlorocarbonic acid esters (e.g., n-butyl chlorocarbonate) to form the corresponding carbonic acid ester.

  • Key Steps :

    • Reaction of the amino group or alcohol with chlorocarbonic acid ester to form an intermediate amide or carbonate.
    • Formation of a mixed acid carboxyanhydride intermediate.
    • Subsequent reaction with an amine or alcohol to yield the amic acid ester or carbonate ester.
  • Reaction Conditions :

    • Temperature: -20°C to 100°C, preferably -5°C to 30°C.
    • Reaction Time: Up to 10 hours, preferably less than 3 hours.
    • Catalysts: Tertiary amines such as dimethylbenzylamine or triethylamine to promote reaction efficiency.
    • Solvent: Water or water-organic solvent mixtures.
  • Advantages :

    • One-pot synthesis possible, reducing process steps.
    • Industrially scalable and cost-effective.
    • Applicable to optically active amino acids and amines.

Representative Reaction Scheme :

Step Reagents/Conditions Outcome
1 Amino acid + n-butyl chlorocarbonate + tertiary amine catalyst Formation of amide intermediate
2 Intermediate + chlorocarbonic acid ester Formation of mixed acid carboxyanhydride
3 Mixed anhydride + amine/alcohol in aqueous solvent Formation of amic acid ester (target compound)

This method is adaptable for synthesizing this compound by selecting the appropriate alcohol and chlorocarbonate reagents.

Comparative Data Table of Preparation Methods

Feature Method 1: Metal-Catalyzed CO/O2 Reaction Method 2: Chlorocarbonic Acid Ester Reaction
Starting Material Alcohol (e.g., butyl 3-(p-iodophenyl)propyl alcohol) Amino acid or alcohol + chlorocarbonic acid ester
Catalyst Copper salts (e.g., CuBr) Tertiary amines (e.g., dimethylbenzylamine, triethylamine)
Reaction Medium Alcohol or solvent Water or water-organic solvent mixture
Temperature Range 70°C to 200°C -20°C to 100°C (preferably -5°C to 30°C)
Pressure Elevated (above atmospheric) Atmospheric to mild pressure
Reaction Time Minutes to hours Up to 10 hours (preferably <3 hours)
Yield and Selectivity High (e.g., 95% selectivity in model systems) High, with one-pot process possible
Industrial Scalability Good, avoids hazardous reagents Good, cost-effective and scalable
Safety Considerations Avoids phosgene/chloroformates Uses chlorocarbonic esters, requires handling care

Research Results and Notes

  • The copper salt-catalyzed method offers a clean, efficient route with high selectivity and minimal by-products, making it attractive for industrial synthesis of carbonate esters including butyl 3-(p-iodophenyl)propyl ester.

  • The chlorocarbonic acid ester method is well-documented for producing amic acid esters and related carbonate esters, with the advantage of a one-pot synthesis and use of tertiary amines as catalysts to improve reaction rates and yields.

  • Both methods require careful control of temperature, reaction time, and catalyst choice to optimize yield and purity.

  • No direct synthesis protocols specifically naming "this compound" were found in the accessible literature; however, the above methods are applicable and adaptable based on the chemical nature of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbonic acid butyl 2-(p-iodobenzyl)butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of carbonic acid butyl 2-(p-iodobenzyl)butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The iodine substituent distinguishes this compound from other carbonic acid esters. Below is a comparative analysis of molecular features:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Carbonic acid, butyl 3-(p-iodophenyl)propyl ester C₁₄H₁₉IO₄ ~402.21 Butyl, 3-(p-iodophenyl)propyl Hypothetical
Carbonic acid, ethyl octadecyl ester C₂₁H₄₂O₃ 342.56 Ethyl, octadecyl
Carbonic acid, isobutyl octadecyl ester C₂₃H₄₆O₃ 370.61 Isobutyl, octadecyl
Carbonic acid butyl ethyl ester C₇H₁₄O₃ 146.19 Butyl, ethyl
p-Hydroxybenzoic acid butyl ester C₁₁H₁₄O₃ 194.23 Butyl, p-hydroxybenzoic

Key Observations :

  • The iodine atom contributes to a significantly higher molecular weight (~402.21) compared to non-halogenated esters (e.g., 146.19 for butyl ethyl ester) .
  • Long-chain esters (e.g., octadecyl in ) exhibit higher hydrophobicity, while the iodophenyl group adds polarizability due to iodine’s electronegativity.

Stability and Reactivity

  • Hydrolysis Resistance : Butyl esters generally exhibit moderate resistance to hydrolysis. The bulky iodophenyl group may sterically hinder nucleophilic attack, enhancing stability compared to simpler esters like butyl ethyl ester .
  • Photostability: Iodine’s heavy atom effect could increase susceptibility to photodegradation, unlike non-halogenated esters such as those in apple volatiles (e.g., butyl butyrate in ).

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